molecular formula C4H7N3O2 B12826012 3-(Methylamino)imidazolidine-2,4-dione

3-(Methylamino)imidazolidine-2,4-dione

Cat. No.: B12826012
M. Wt: 129.12 g/mol
InChI Key: CMGGAAWQHCTRSL-UHFFFAOYSA-N
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Description

3-(Methylamino)imidazolidine-2,4-dione is a heterocyclic compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are used in various scientific research fields. The structure of this compound consists of a five-membered ring with two nitrogen atoms and two carbonyl groups, along with a methylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylamino)imidazolidine-2,4-dione can be achieved through several methods. One common approach involves the reaction of ethylchloroacetate with methylamine, followed by cyclization with sodium acetate . Another method includes the Bucherer-Bergs reaction, which involves the reaction of an aldehyde or ketone with ammonium carbonate and potassium cyanide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Bucherer-Bergs reaction is often employed due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(Methylamino)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

3-(Methylamino)imidazolidine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylamino)imidazolidine-2,4-dione is unique due to its specific substituent, which imparts distinct biological activities and chemical properties. The presence of the methylamino group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

3-(methylamino)imidazolidine-2,4-dione

InChI

InChI=1S/C4H7N3O2/c1-5-7-3(8)2-6-4(7)9/h5H,2H2,1H3,(H,6,9)

InChI Key

CMGGAAWQHCTRSL-UHFFFAOYSA-N

Canonical SMILES

CNN1C(=O)CNC1=O

Origin of Product

United States

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